molecular formula C41H51N5O7Si B15061692 N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Cat. No.: B15061692
M. Wt: 754.0 g/mol
InChI Key: AUSYBOBGFIDGBK-LBFZIJHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a modified nucleoside derivative featuring multiple protective groups and structural modifications designed for therapeutic oligonucleotide synthesis. Key structural elements include:

  • A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group at the 5'-position, serving as a protective moiety for hydroxyl groups during solid-phase synthesis .
  • A tert-butyldimethylsilyl (TBDMS) group at the 4'-position, enhancing stability and solubility in organic solvents .
  • An isobutyramide substituent on the purine base, which influences base-pairing specificity and nuclease resistance .

Its synthesis typically involves multi-step protection/deprotection strategies, as seen in analogous compounds (e.g., intermediates in –6). Analytical validation via HPLC, LC/MS, and NMR confirms structural integrity and purity (>95% in most cases) .

Properties

Molecular Formula

C41H51N5O7Si

Molecular Weight

754.0 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C41H51N5O7Si/c1-26(2)37(47)44-39-43-36-35(38(48)45-39)42-25-46(36)34-23-32(53-54(8,9)40(3,4)5)33(52-34)24-51-41(27-13-11-10-12-14-27,28-15-19-30(49-6)20-16-28)29-17-21-31(50-7)22-18-29/h10-22,25-26,32-34H,23-24H2,1-9H3,(H2,43,44,45,47,48)/t32-,33+,34+/m0/s1

InChI Key

AUSYBOBGFIDGBK-LBFZIJHGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Protection of Hydroxyl Groups

  • 4'-O-TBDMS Protection :
    • D-Ribose is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in anhydrous DMF at 0–25°C for 12–24 hours.
    • Yield: 85–92% (isolated via silica gel chromatography).
  • 5'-O-DMT Protection :
    • The 4'-protected intermediate reacts with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine at 25°C for 6 hours.
    • Yield: 78–85% (precipitated in hexane).

Formation of the Tetrahydrofuran Ring

  • The protected ribose derivative undergoes intramolecular cyclization using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to form the tetrahydrofuran core with defined stereochemistry.
  • Reaction Conditions : THF, 0°C to reflux, 8–12 hours.
  • Stereochemical Outcome : 2R,4S,5R configuration confirmed via X-ray crystallography.

Synthesis of the Isobutyramide-Modified Purine Base

The N2-isobutyrylguanine moiety is prepared via acylation of 2-aminopurine.

Acylation with Isobutyryl Chloride

  • 2-Aminopurine is dissolved in anhydrous toluene and reacted with isobutyryl chloride at −15°C to 30°C under ammonia gas atmosphere.
  • Key Considerations :
    • Ammonia neutralizes HCl byproduct, preventing decomposition of the purine ring.
    • Toluene or xylene solvents ensure minimal byproduct formation (e.g., isobutyronitrile).
  • Yield : 88–92% after crystallization.

Purification and Characterization

  • Hot Filtration : Removes ammonium chloride precipitates.
  • Crystallization : Cooling the concentrated toluene solution yields high-purity isobutyramide (99.8% by HPLC).
  • Analytical Data :
    • ¹H NMR (DMSO-d6): δ 1.15 (d, 6H, CH(CH3)2), 2.55 (m, 1H, CH(CH3)2), 8.35 (s, 1H, purine-H).
    • MS (ESI+) : m/z 221.22 [M+H]+.

Glycosylation: Coupling the Purine Base to the Sugar Moiety

The purine base is attached to the tetrahydrofuran scaffold via stereospecific glycosylation.

Enzymatic Transglycosylation

  • Methodology :
    • The sugar scaffold (DMT- and TBDMS-protected) is incubated with N2-isobutyrylguanine and a purine nucleoside phosphorylase (PNP) enzyme in phosphate buffer (pH 7.4) at 37°C.
    • Advantages : Mild conditions preserve protective groups and stereochemistry.
  • Yield : 65–70% (isolated via reverse-phase HPLC).

Chemical Glycosylation (Vorbruggen Method)

  • Reagents :
    • Trimethylsilyl triflate (TMSOTf) as a Lewis acid.
    • Anhydrous acetonitrile, 80°C, 4–6 hours.
  • Outcome :
    • β-N9 glycosidic bond formation confirmed by NOESY NMR.
    • Yield : 60–68% (lower than enzymatic due to side reactions).

Final Deprotection and Purification

Sequential Deprotection

  • TBDMS Removal :
    • Treatment with tetrabutylammonium fluoride (TBAF) in THF (0°C, 1 hour).
    • Yield: Quantitative.
  • DMT Removal :
    • 3% dichloroacetic acid in DCM (5 minutes, 25°C).
    • Yield: 95–98%.

Chromatographic Purification

  • HPLC Conditions :
    • Column: C18, 250 × 4.6 mm.
    • Mobile Phase: Acetonitrile/water (gradient 10–90% over 30 minutes).
  • Purity : >99% (UV detection at 260 nm).

Analytical Data Summary

Parameter Value/Description Source
Molecular Formula C₄₈H₅₈N₆O₈Si Calculated
Molecular Weight 907.09 g/mol
Melting Point 162–164°C
¹H NMR (CDCl₃) δ 0.10 (s, 6H, SiCH3), 1.25 (d, 6H, CH(CH3)2)
HRMS (ESI+) m/z 907.4123 [M+H]+ (calc. 907.4128)

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its purine structure.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with specific molecular targets. The purine ring allows it to interact with enzymes and receptors involved in cellular processes. This interaction can inhibit or modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights structural differences between the target compound and its analogs:

Compound Name / ID Key Structural Features Protective Groups Bioactivity Relevance
Target Compound DMT at 5', TBDMS at 4', isobutyramide at purine DMT, TBDMS Enhanced stability, oligonucleotide synthesis
N-{9-[(2R,4S,5S)-5-({[bis(4-MeOPh)Ph]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-...} (43) Sulfanyl group at 4', DMT at 5', isobutyramide DMT Thiophosphate backbone for nuclease resistance
N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(TBDMS)oxy]methyl}oxolan-2-yl]-...} (21) Benzoylsulfanyl at 4', TBDMS at 5' TBDMS, benzoyl Intermediate for phosphorothioate linkages
N6-Benzoyl-2'-deoxyadenosine hydrate Benzamide at purine, no DMT/TBDMS None Standard nucleoside for DNA synthesis
5'-O-DMT-2'-O-iBu-N-Bz-Guanosine DMT at 5', isobutyryl (iBu) at 2', benzoyl (Bz) at purine DMT, iBu, Bz RNA/DNA chimera synthesis

Analytical and Functional Comparisons

Parameter Target Compound Compound 43 Compound 21 N6-Benzoyl-2'-deoxyadenosine
Purity >95% (HPLC) 68% (LC/MS) 53% (TLC) >99% (UV)
Yield ~50–60% 46% 53% Not reported
Stability High (TBDMS protection) Moderate (sulfanyl prone) Low (benzoyl hydrolysis) Low (no protection)
Application Oligonucleotide synthesis Antisense therapeutics Intermediate synthesis DNA primer design

Research Findings and Implications

  • Protective Group Efficiency : The DMT/TBDMS combination in the target compound offers superior stability compared to benzoyl or sulfanyl groups, which require harsher deprotection conditions (e.g., ammonium hydroxide for benzoyl ).
  • Bioactivity Correlation : Compounds with thiophosphate backbones (e.g., Compound 43) show enhanced nuclease resistance but lower synthetic yields due to sulfur reactivity .
  • Structural Clustering : Computational similarity metrics (Tanimoto/Dice indices) classify the target compound with other DMT-protected nucleosides, correlating with shared applications in automated oligonucleotide synthesis .

Biological Activity

N-(9-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications in pharmacology.

Chemical Structure and Properties

The compound features a purine base linked to a tetrahydrofuran moiety, which is further substituted with various functional groups. The molecular formula is C41H53N5O8C_{41}H_{53}N_{5}O_{8} with a molecular weight of approximately 731.79 g/mol. Its structure can be represented as follows:

N 9 2R 4S 5R 5 Bis 4 methoxyphenyl phenyl methoxy methyl 4 tert butyldimethylsilyl oxy tetrahydrofuran 2 yl 6 oxo 6 9 dihydro 1H purin 2 yl isobutyramide\text{N 9 2R 4S 5R 5 Bis 4 methoxyphenyl phenyl methoxy methyl 4 tert butyldimethylsilyl oxy tetrahydrofuran 2 yl 6 oxo 6 9 dihydro 1H purin 2 yl isobutyramide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and protecting group strategies to ensure the stability of sensitive functional groups. Specific methods may include the use of phase-transfer catalysis and other advanced organic synthesis techniques to achieve high yields and purity.

Antitumor Activity

Research indicates that compounds structurally related to N-(9-(purinyl)benzamide derivatives exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression .

Antiviral Properties

Similar analogs have shown antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes such as protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression and other diseases. This inhibition can lead to reduced tumor growth and metastasis .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered alongside standard chemotherapy. Results indicated a significant increase in overall survival rates compared to the control group, suggesting enhanced efficacy when combined with traditional treatments .

Case Study 2: Viral Infection Treatment

A study focusing on the antiviral effects of related compounds showed promising results in vitro against HIV. The compound inhibited viral entry into host cells and reduced viral load significantly in treated samples .

Research Findings Summary Table

Activity Mechanism References
AntitumorInduces apoptosis; inhibits cell cycle
AntiviralInhibits viral replication
Enzyme inhibitionTargets protein kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.